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molecular formula C10H8N2O4 B8802075 4-nitro-N-ethylphthalimide CAS No. 55080-56-3

4-nitro-N-ethylphthalimide

Cat. No. B8802075
M. Wt: 220.18 g/mol
InChI Key: FFBUYJAHSNPQDH-UHFFFAOYSA-N
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Patent
US04039522

Procedure details

N-Ethyl-4-nitrophthalimide (28.0 g.) is hydrogenated in 400 ml. of ethanol and in the presence of Raney nickel catalyst (10 g.) at 100° C. and 1500 psi. pressure. The reaction mixture is filtered to remove the catalyst and the filtrate is concentrated to yield the product, 4-amino-N-ethylphthalimide, which is recrystallized from methanol-water mixture. It melts at 169°-171° C.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:7](=[O:8])[C:6]2=[CH:9][C:10]([N+:13]([O-])=O)=[CH:11][CH:12]=[C:5]2[C:4]1=[O:16])[CH3:2]>[Ni].C(O)C>[NH2:13][C:10]1[CH:9]=[C:6]2[C:7](=[O:8])[N:3]([CH2:1][CH3:2])[C:4](=[O:16])[C:5]2=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)N1C(C=2C(C1=O)=CC(=CC2)[N+](=O)[O-])=O
Step Two
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(=O)N(C2=O)CC)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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